molecular formula C19H21N5O3S B12243115 5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one

5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one

Cat. No.: B12243115
M. Wt: 399.5 g/mol
InChI Key: VQXQAZAFXIQRGM-UHFFFAOYSA-N
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Description

The compound 5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the pyrimidinyl-pyrrolo moiety. Each step requires specific reagents and conditions, such as:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, using phenylhydrazine and a ketone under acidic conditions.

    Pyrrolo[3,4-c]pyrrol Formation: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-{[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one: can be compared with other sulfonyl-indole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

5-[[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H21N5O3S/c1-12-4-5-20-19(21-12)23-8-14-10-24(11-15(14)9-23)28(26,27)16-2-3-17-13(6-16)7-18(25)22-17/h2-6,14-15H,7-11H2,1H3,(H,22,25)

InChI Key

VQXQAZAFXIQRGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5

Origin of Product

United States

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